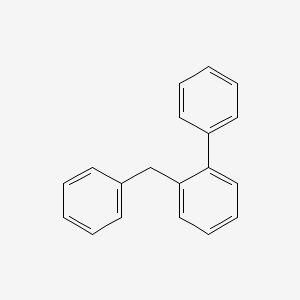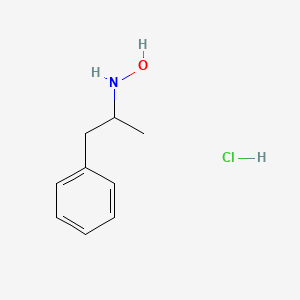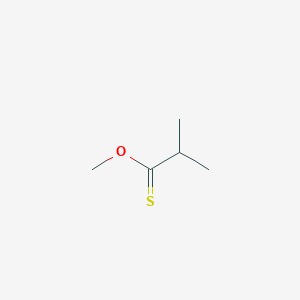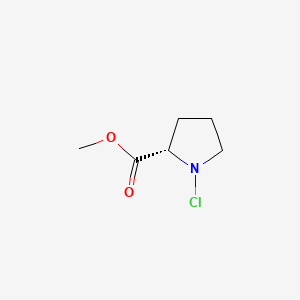
1(2h)-Pyridazinecarboximidamide,tetrahydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(2H)-Pyridazinecarboximidamide, tetrahydro- is a heterocyclic compound that features a pyridazine ring structure Pyridazines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1(2H)-Pyridazinecarboximidamide, tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1(2H)-Pyridazinecarboximidamide, tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridazinone derivatives.
Reduction: Reduction reactions can yield tetrahydropyridazine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Aplicaciones Científicas De Investigación
1(2H)-Pyridazinecarboximidamide, tetrahydro- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1(2H)-Pyridazinecarboximidamide, tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound.
Comparación Con Compuestos Similares
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with an oxygen atom at the third position.
Pyrazole: A five-membered ring with two nitrogen atoms.
Uniqueness: 1(2H)-Pyridazinecarboximidamide, tetrahydro- is unique due to its specific functional groups and the tetrahydro modification, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C5H12N4 |
|---|---|
Peso molecular |
128.18 g/mol |
Nombre IUPAC |
diazinane-1-carboximidamide |
InChI |
InChI=1S/C5H12N4/c6-5(7)9-4-2-1-3-8-9/h8H,1-4H2,(H3,6,7) |
Clave InChI |
ODGZUVUOKWCRFI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(NC1)C(=N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


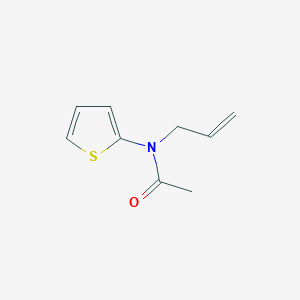

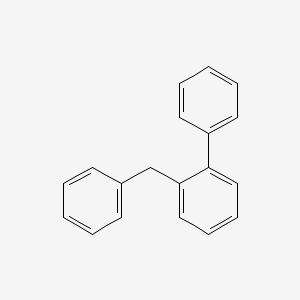


![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)


![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
